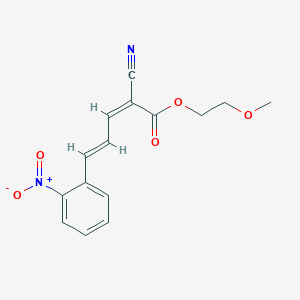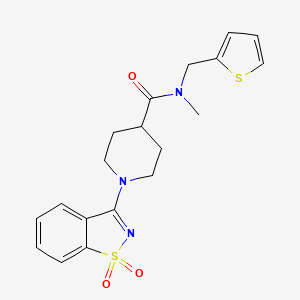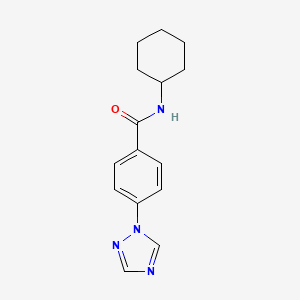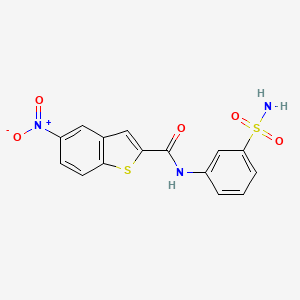![molecular formula C21H25N3O2 B7477592 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7477592.png)
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide, commonly known as APMA, is a chemical compound that has been studied extensively for its potential therapeutic applications. APMA belongs to the class of piperazine derivatives and is a potent inhibitor of monoamine oxidase-B (MAO-B).
Mecanismo De Acción
The mechanism of action of APMA involves the inhibition of the 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide enzyme, which leads to an increase in dopamine levels in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and movement. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the brain, which causes the characteristic motor symptoms such as tremors, rigidity, and bradykinesia. Inhibition of this compound by APMA leads to an increase in dopamine levels in the brain, which can alleviate the motor symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
APMA has been shown to have various biochemical and physiological effects in animal models and in vitro studies. APMA has been shown to increase dopamine levels in the brain, which can have therapeutic effects in Parkinson's disease and depression. APMA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. APMA has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APMA has several advantages for lab experiments. APMA is a selective 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide inhibitor, which means it selectively inhibits the activity of the this compound enzyme without affecting the activity of the MAO-A enzyme. This makes it a useful tool for studying the role of this compound in various neurological and psychiatric disorders. APMA is also relatively easy to synthesize and purify, which makes it readily available for lab experiments.
One limitation of APMA is its low solubility in water, which can make it difficult to administer in animal studies. APMA also has a relatively short half-life, which means it needs to be administered frequently to maintain therapeutic levels in the brain.
Direcciones Futuras
There are several future directions for the study of APMA. One direction is the development of more potent and selective 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide inhibitors for the treatment of Parkinson's disease and depression. Another direction is the study of the neuroprotective effects of APMA in animal models of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. APMA has also been shown to have anti-inflammatory and antioxidant effects, which make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of APMA and to explore its potential clinical applications.
Métodos De Síntesis
The synthesis of APMA involves the reaction of 4-(4-acetylphenyl)piperazine with 4-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of APMA is typically around 70-80%.
Aplicaciones Científicas De Investigación
APMA has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, depression, and schizophrenia. APMA is a selective 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide inhibitor, which means it selectively inhibits the activity of the this compound enzyme without affecting the activity of the MAO-A enzyme. This compound is an enzyme that metabolizes dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and movement. Inhibition of this compound leads to an increase in dopamine levels in the brain, which can have therapeutic effects in Parkinson's disease and depression.
Propiedades
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-3-7-19(8-4-16)22-21(26)15-23-11-13-24(14-12-23)20-9-5-18(6-10-20)17(2)25/h3-10H,11-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSPAUPSFGZTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7477517.png)


![N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7477551.png)
![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B7477565.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B7477578.png)

![N-[(3-chlorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7477586.png)

![Methyl 1-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B7477600.png)
![(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7477613.png)
![[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B7477619.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7477623.png)